(Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate
Description
The compound (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate is a benzofuran derivative characterized by a Z-configuration at the methylidene group bridging the benzofuran core and a pyridin-3-yl substituent. The 6-position of the benzofuran is esterified with a 3,4,5-trimethoxybenzoate group, which contributes to its lipophilicity and electronic properties.
Properties
IUPAC Name |
[(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO7/c1-28-20-10-15(11-21(29-2)23(20)30-3)24(27)31-16-6-7-17-18(12-16)32-19(22(17)26)9-14-5-4-8-25-13-14/h4-13H,1-3H3/b19-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNDCCMRCTLKXLI-OCKHKDLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CN=CC=C4)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CN=CC=C4)/O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Formula
The molecular formula for (Z)-3-oxo-2-(pyridin-3-ylmethylene)-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate is . The structure features a benzofuran core with a pyridine ring and a trimethoxybenzoate moiety.
Structural Features
The compound's structure includes:
- A benzofuran backbone that contributes to its pharmacological properties.
- A pyridine ring , which is known for its role in various biological activities.
- Trimethoxy groups that can enhance lipophilicity and bioavailability.
Anticancer Potential
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins.
- Case Study : A study on related compounds demonstrated inhibition of tumor growth in xenograft models, suggesting potential for further development in cancer therapy.
Antimicrobial Activity
Compounds featuring the benzofuran structure have shown antimicrobial effects against various pathogens:
- Mechanism : The interaction of the compound with bacterial cell membranes may disrupt their integrity.
- Research Findings : In vitro assays indicated activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Anti-inflammatory Effects
There is emerging evidence supporting the anti-inflammatory properties of similar benzofuran derivatives:
- Mechanism : These compounds may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Case Study : In animal models, administration of related compounds resulted in reduced paw edema and inflammatory markers.
Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Disruption of cell membranes | |
| Anti-inflammatory | Inhibition of cytokine production |
Comparison with Related Compounds
| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| (Z)-3-oxo-2-(pyridin-3-ylmethylene)-... | Moderate | Significant | Moderate |
| Benzofuran Derivative X | High | Moderate | High |
| Pyridine-based Compound Y | Low | High | Low |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and discussion highlight key structural and physicochemical differences between the target compound and its analogs (Figure 1).
Figure 1. Comparative structural and physicochemical properties of the target compound and analogs.
*Estimated values based on substituent effects.
Key Observations:
Substituent Effects on Lipophilicity (XLogP3):
- The target compound’s 3,4,5-trimethoxybenzoate group enhances lipophilicity compared to the 2,6-dimethoxy analog (XLogP3: 3.9 vs. estimated ~4.5 for the target) .
- The benzodioxol-5-ylmethylene group in ’s compound introduces additional oxygen atoms, but its methyl substituent and larger aromatic system further increase XLogP3 to ~5.2, suggesting higher membrane permeability .
Electronic and Steric Influences: The pyridin-3-ylmethylene group in the target compound provides a nitrogen heterocycle, enabling hydrogen bonding and π-stacking interactions absent in phenyl or benzodioxol analogs .
Molecular Flexibility (Rotatable Bonds):
- Compounds with allylidene or extended aromatic systems (e.g., and ) exhibit higher rotatable bond counts (7 vs. 6 in the target), which may influence conformational stability and binding selectivity .
Spectral and Analytical Data:
- While direct spectral data for the target compound are unavailable, analogs like the 2,6-dimethoxy derivative () show characteristic NMR shifts for pyridine protons (δ ~8.5–9.0 ppm) and methoxy groups (δ ~3.8–4.0 ppm) . IR spectra for similar compounds confirm ester C=O stretches at ~1720 cm⁻¹ and aromatic C-H bends near 1600 cm⁻¹ .
Limitations:
- Biological activity data (e.g., cytotoxicity, enzyme inhibition) are absent in the provided evidence, restricting the comparison to structural and physicochemical parameters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
